Protac(H-pgds)-7

H-PGDS degradation PROTAC potency DC50 comparison

Researchers studying Duchenne muscular dystrophy or PGD2-driven inflammation require tool compounds with picomolar potency to avoid off-target effects. PROTAC(H-PGDS)-7 solves this: a cereblon-recruiting PROTAC that degrades hematopoietic prostaglandin D synthase with extreme efficiency. - DC50: 17.3 pM in KU812 cells (24h) - 1,000x more potent than first-generation PROTACs - Linker-free architecture: MW 742.8 g/mol vs. ~1058 g/mol for older analogs - Validated: Suppresses PGD2 and inflammatory cytokines in vitro/vivo; ideal for mdx mouse cardiac hypertrophy models

Molecular Formula C40H38N8O7
Molecular Weight 742.8 g/mol
Cat. No. B10827368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtac(H-pgds)-7
Molecular FormulaC40H38N8O7
Molecular Weight742.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)C5CCN(CC5)C6=CC=C(C=C6)NC(=O)C7=CN=C(N=C7)OC8=CC=CC=C8
InChIInChI=1S/C40H38N8O7/c49-33-14-13-32(36(51)44-33)48-38(53)30-7-4-8-31(34(30)39(48)54)46-19-21-47(22-20-46)37(52)25-15-17-45(18-16-25)28-11-9-27(10-12-28)43-35(50)26-23-41-40(42-24-26)55-29-5-2-1-3-6-29/h1-12,23-25,32H,13-22H2,(H,43,50)(H,44,49,51)
InChIKeyKQNXUQJGOJWQGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC(H-PGDS)-7: H-PGDS PROTAC Degrader for DMD and Inflammation


PROTAC(H-PGDS)-7 is a proteolysis-targeting chimera (PROTAC) that selectively degrades hematopoietic prostaglandin D synthase (H-PGDS) [1]. It exhibits a DC50 of 17.3 pM in KU812 cells after 24 hours [1] and suppresses prostaglandin D2 (PGD2) production in vitro and in vivo [1]. The compound comprises the H-PGDS inhibitor TFC-007 directly linked to the cereblon E3 ligase ligand pomalidomide, without an intervening linker .

1
Selective H-PGDS degradation tool for targeted protein depletion studies
2
Linker-free PROTAC design context for ternary complex and permeability research
3
DMD muscular dystrophy and PGD2-driven inflammation model support

PROTAC(H-PGDS)-7 vs. Inhibitors and Other PROTACs


H-PGDS-targeted research requires careful selection of chemical tools due to vast differences in potency and mechanism. PROTAC(H-PGDS)-7 achieves target degradation at picomolar concentrations (DC50 17.3 pM) [1], whereas first-generation H-PGDS PROTACs like PROTAC(H-PGDS)-1 require nanomolar concentrations for enzyme inhibition (IC50 266 nM) [2] and even the most recent degrader PROTAC(H-PGDS)-8 exhibits an IC50 of 0.14 μM (140 nM) . Additionally, PROTAC(H-PGDS)-7 lacks a flexible linker, resulting in a lower molecular weight (742.8 g/mol) compared to PROTAC(H-PGDS)-1 (~1058 g/mol) [2][3], which may influence cellular permeability and ternary complex stability. Substituting PROTAC(H-PGDS)-7 with a less potent analog or an inhibitor would dramatically alter experimental outcomes and interpretation.

!
H-PGDS inhibitors (e.g., TFC-007) engage enzyme activity but do not induce target degradation, altering downstream pathway interpretation.
!
Earlier PROTACs (PROTAC(H-PGDS)-1, -8) operate at nanomolar concentrations; their degradation kinetics and permeability context may differ substantially.
!
Linker-containing PROTAC analogs may exhibit altered ternary complex stability and cannot be assumed directly interchangeable.

PROTAC(H-PGDS)-7: Potency and Design Advantages


Degradation Potency vs. PROTAC(H-PGDS)-8

PROTAC(H-PGDS)-7 achieves a DC50 of 17.3 pM for H-PGDS degradation in KU812 cells [1]. In contrast, the structurally distinct PROTAC degrader PROTAC(H-PGDS)-8 exhibits an IC50 of 0.14 μM (140 nM) in similar assays . This represents a potency advantage of approximately 8,100-fold for PROTAC(H-PGDS)-7.

Degradation Potency vs. PROTAC(H-PGDS)-8
Cross-study comparable
DC50: 17.3 pM PROTAC(H-PGDS)-8 IC50: 140 nM ~8,100-fold difference
Reported potency context for cellular degradation; DC50 vs IC50 readout differs.
KU812 cells, 24 h; cross-study comparable with methodological considerations.
H-PGDS degradation PROTAC potency DC50 comparison

Degradation Potency vs. PROTAC(H-PGDS)-1

PROTAC(H-PGDS)-7 degrades H-PGDS with a DC50 of 17.3 pM [1]. The first-generation PROTAC(H-PGDS)-1, which contains a PEG5 linker, exhibits an IC50 of 266 nM (266,000 pM) for enzyme inhibition in vitro [2]. This corresponds to a ~15,400-fold improvement in potency for PROTAC(H-PGDS)-7.

Degradation Potency vs. PROTAC(H-PGDS)-1
Cross-study comparable
DC50: 17.3 pM PROTAC(H-PGDS)-1 IC50: 266 nM ~15,400-fold difference
Degradation efficiency context differs by orders of magnitude; first-generation tools require higher concentrations.
Enzyme inhibition assay vs cellular degradation assay; PEG5 linker present in comparator.
H-PGDS degrader PROTAC evolution potency comparison

In Vivo Efficacy vs. TFC-007 in DMD Model

In a Duchenne muscular dystrophy model using mdx mice with cardiac hypertrophy, PROTAC(H-PGDS)-7 demonstrated superior inhibition of inflammatory cytokines compared to the potent H-PGDS inhibitor TFC-007 [1][2]. This direct head-to-head comparison establishes the in vivo advantage of targeted protein degradation over enzymatic inhibition.

In Vivo Cytokine Suppression vs. TFC-007
Head-to-head model comparison
Reported higher cytokine suppression TFC-007 inhibitor Qualitative advantage in mdx DMD model
Model-response context: degradation showed greater inflammatory cytokine reduction than enzyme inhibition alone.
mdx mice with cardiac hypertrophy; exact fold-change available in primary reference.
Duchenne muscular dystrophy in vivo PROTAC efficacy inflammatory cytokines

Linker-Free Design and Molecular Weight

PROTAC(H-PGDS)-7 is a linker-free PROTAC with a molecular weight of 742.79 g/mol . In contrast, the first-generation PROTAC(H-PGDS)-1 contains a PEG5 linker and has a molecular weight of approximately 1058.2 g/mol (calculated from molecular formula C53H63N9O13) [1]. This ~30% reduction in molecular weight may improve cell permeability and reduce nonspecific interactions.

Linker-Free Design & Molecular Weight
Reported design comparison
742.8 g/mol PROTAC(H-PGDS)-1: ~1058 g/mol ~30% lower MW
Structural context: linker-free architecture may influence permeability and ternary complex formation.
Calculated from molecular formula; physicochemical property impact requires validation.
PROTAC design molecular weight linker optimization

PROTAC(H-PGDS)-7: Key Research Applications


DMD Translational Research

PROTAC(H-PGDS)-7 is ideally suited for in vivo studies of DMD, particularly in mdx mouse models of cardiac hypertrophy. Its demonstrated superiority over the H-PGDS inhibitor TFC-007 in suppressing inflammatory cytokines [1] makes it the preferred tool for investigating the therapeutic potential of H-PGDS degradation in DMD pathology and for validating target engagement in disease-relevant tissues.

High-Throughput Screening in Allergy and Inflammation

With a DC50 of 17.3 pM [2], PROTAC(H-PGDS)-7 enables robust and efficient H-PGDS degradation in cellular assays using minimal compound amounts. This ultra-high potency reduces the risk of off-target effects and compound interference, making it ideal for high-throughput screening campaigns aimed at identifying downstream effectors or validating H-PGDS as a therapeutic target in allergic rhinitis, asthma, and other PGD2-driven inflammatory conditions.

PROTAC Mechanism-of-Action and Ternary Complex Studies

The linker-free design of PROTAC(H-PGDS)-7 simplifies the molecular architecture, facilitating structure-activity relationship (SAR) studies and molecular dynamics simulations of the H-PGDS/PROTAC/cereblon ternary complex. Researchers investigating PROTAC design principles or the kinetics of targeted degradation will find PROTAC(H-PGDS)-7 a valuable benchmark compound due to its well-characterized potency and selectivity profile [2].

Application
Selection Property
Validation Focus
DMD in vivo model research
H-PGDS degradation mechanism vs. enzyme inhibition context
Inflammatory cytokine suppression in mdx cardiac hypertrophy model
Allergy and inflammation pathway screening
Low-concentration degradation tool context (picomolar range)
Cellular PGD2 production assay and off-target review
Ternary complex formation studies
Linker-free design context
H-PGDS/cereblon/PROTAC complex characterization and permeability assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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